N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-(5-Chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 5-chloropyridin-2-yl group linked via an acetamide bridge to a 5-methoxyindol-1-yl moiety. This compound combines two pharmacologically significant aromatic systems: the pyridine ring (electron-deficient due to the chlorine substituent) and the indole scaffold (a privileged structure in medicinal chemistry).
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21) |
InChI Key |
BXNBJDIOXIGLNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes a reaction with an appropriate acylating agent to form 2-(5-methoxy-1H-indol-1-yl)acetyl chloride.
Coupling with Pyridine Derivative: The acetyl chloride intermediate is then reacted with 5-chloropyridin-2-amine in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially forming the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Potential applications in the development of new materials and chemical processes.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide and its analogs:
Key Differences and Implications
Electron-Withdrawing Groups (EWGs): The 5-chloropyridin-2-yl group in the target compound provides moderate electron withdrawal, whereas analogs like the 6-trifluoromethylbenzothiazole () and nitrobenzamide () incorporate stronger EWGs (CF₃, NO₂), which may enhance binding to electron-rich targets but reduce metabolic stability .
KCH-1521’s N-acylurea linker () offers conformational rigidity, which could enhance selectivity for talin modulation .
Aromatic Systems: The benzothiazole ring in ’s compounds is more planar and electron-deficient than the indole in the target compound, favoring interactions with hydrophobic pockets .
Substituent Positioning:
- The 5-methoxyindol-1-yl group in the target compound positions the methoxy substituent para to the acetamide linkage, whereas analogs like compound 33 () feature a 3-substituted indole with a 4-chlorobenzoyl group, which may sterically hinder binding .
Pharmacological and Physicochemical Considerations
- Solubility: Sulfonamide-containing analogs (e.g., compound 33) likely exhibit higher aqueous solubility due to ionizable sulfonyl groups, whereas the target compound’s chloro and methoxy groups may increase lipophilicity .
- Metabolic Stability: The trifluoromethyl group () and nitro substituent () are metabolically resistant but may pose toxicity risks, whereas the target compound’s chloro and methoxy groups are more prone to oxidative metabolism .
Biological Activity
N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 273.73 g/mol
The compound features a chlorinated pyridine ring and a methoxy-substituted indole moiety, which are critical for its biological activity.
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has been reported to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes in the apoptotic pathway .
- Targeting Specific Pathways : The compound has been observed to interact with the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers. It demonstrates competitive inhibition with IC50 values comparable to established EGFR inhibitors like osimertinib .
- Modulation of Protein Expression : The compound influences the expression levels of various proteins involved in apoptosis, such as Bax and Bcl2, thereby promoting a pro-apoptotic environment within the cells .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent. Below is a summary table of key findings from relevant studies:
Case Studies
Case Study 1: Antiproliferative Effects on HeLa Cells
In a controlled study, this compound was tested against HeLa cells. The results indicated an IC50 value of approximately 0.34 µM, demonstrating significant potency compared to other compounds in the same class. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and arrested cells in the G2/M phase of the cell cycle .
Case Study 2: Inhibition of Lung Cancer Cell Growth
Another study focused on lung cancer cell lines (A549), where the compound exhibited an IC50 value of 0.12 µM against EGFR T790M mutant cells. This highlights its potential as a targeted therapy for resistant lung cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
